Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Description
Chemical Identity and Historical Context
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate (CAS 104149-63-5) is a heterocyclic organic compound characterized by its substituted oxazole core. Its molecular formula is C₁₃H₁₁NO₄ , with a molecular weight of 245.23 g/mol . Structurally, the molecule features a five-membered oxazole ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. Key substituents include a benzoyl group at position 4, a methyl group at position 5, and a methyl ester moiety at position 3.
The compound belongs to the broader class of oxazole derivatives, which have been studied since the 19th century. Oxazoles were first synthesized via the Robinson-Gabriel cyclization of α-acylaminoketones, a method still relevant today. While the specific synthesis of this compound is not explicitly documented in historical literature, its structural complexity aligns with modern advancements in oxazole chemistry, particularly in the development of bioactive heterocycles.
Structural Classification within Heterocyclic Chemistry
This compound is classified as a mono-substituted oxazole with three distinct functional groups. Its oxazole ring is aromatic, stabilized by conjugation between the oxygen and nitrogen atoms. The substituents at positions 3, 4, and 5 distinguish it from simpler oxazoles like ethyl 5-methyl-1,2-oxazole-3-carboxylate (CAS 3209-72-1) or ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate (CAS 17335-06-7).
A comparative analysis of structurally related oxazoles is provided in Table 1 .
Significance in Oxazole Research
The compound’s significance lies in its dual role as a synthetic intermediate and a model system for studying oxazole reactivity. Oxazoles are critical in medicinal chemistry due to their presence in bioactive molecules such as antidiabetic agents (e.g., siphonazole) and anti-inflammatory drugs (e.g., aristoxazole). This compound’s benzoyl group enhances its electron-deficient nature, making it suitable for nucleophilic substitutions and cycloadditions.
Recent studies highlight oxazoles’ utility in Diels-Alder reactions , where they act as electron-deficient dienes to form pyridine derivatives. For example, intramolecular Diels-Alder reactions of oxazoles have been employed to synthesize complex polycyclic systems, such as benzo[h]-1,6-naphthyridines. The methyl ester group in this compound may facilitate subsequent hydrolysis to carboxylic acids, enabling further functionalization.
Current Research Landscape and Scientific Impact
Modern research on this compound is driven by advances in oxazole synthesis and applications in drug development . Key developments include:
Efficient Synthesis Methods :
A 2025 study demonstrated a scalable route to 4,5-disubstituted oxazoles using triflylpyridinium reagents, which could inspire novel syntheses of this compound. This method enables rapid access to oxazole cores from carboxylic acids, bypassing traditional multi-step protocols.Biological Activity :
While direct bioactivity data for this compound is limited, its structural analogs (e.g., 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylic acid derivatives) have shown potential as antitumor agents and enzyme inhibitors . The benzoyl group may contribute to improved lipophilicity, enhancing membrane permeability in biological systems.Catalytic Applications :
Oxazoles serve as ligands in asymmetric catalysis. For instance, chiral bis-oxazoline ligands have been used in enantioselective reactions, though this compound’s specific catalytic utility remains unexplored.
Table 2 summarizes recent advancements in oxazole chemistry relevant to this compound.
Properties
IUPAC Name |
methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-10(11(14-18-8)13(16)17-2)12(15)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYJRINEROENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
The synthesis of MBMO typically involves the condensation of appropriate benzoyl and methyl oxazole derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For instance, innovative catalytic systems have been employed to facilitate the formation of oxazole derivatives from readily available precursors under mild conditions .
Key Synthetic Pathways
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Catalytic condensation | 2-Aminophenol + Benzaldehyde | Reflux in water | 79–89% |
| Grindstone method | 2-Aminophenol + Substituted Benzaldehyde | Room temperature | High yield |
| Microwave-assisted synthesis | Various substrates | Microwave irradiation | Up to 96% |
Anticancer Activity
MBMO and its derivatives have shown promising anticancer activities in various studies. For example, compounds derived from MBMO were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups significantly enhanced their cytotoxicity, making them potential candidates for further development as anticancer agents .
Antimicrobial Properties
Research has indicated that MBMO exhibits antimicrobial properties against a range of pathogens. Its mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways. This aspect makes it a candidate for developing new antimicrobial agents to combat resistant strains .
Peptidomimetics
MBMO derivatives have been explored as building blocks for peptidomimetics due to their structural similarity to amino acids. The incorporation of MBMO into peptide chains can lead to the development of novel therapeutic agents with enhanced stability and bioactivity .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study investigated the synthesis of various MBMO derivatives and their biological evaluation against cancer cell lines. The results showed that specific substitutions on the oxazole ring significantly increased cytotoxicity, indicating the potential for designing targeted therapies based on MBMO .
Case Study 2: Antimicrobial Efficacy Assessment
In another study, MBMO was tested against several bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism by which Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or medical context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Effects
- Benzoyl Group (Target Compound) : The 4-benzoyl substituent provides strong electron-withdrawing effects, stabilizing the oxazole ring via conjugation. This enhances electrophilic reactivity at the ester group, making it suitable for further derivatization .
- Piperazinylmethyl () : The 4-methylpiperazine moiety introduces basicity and water solubility, advantageous in pharmacokinetic optimization .
Key Research Findings
- Synthetic Methods: General procedures for benzoxazole synthesis (e.g., refluxing aryl acids with amino-hydroxybenzoate derivatives) may parallel routes for oxazole derivatives, though specific data for the target compound are lacking .
Biological Activity
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a benzoyl group and a methyl group. This structure is significant as it influences the compound's reactivity and biological interactions.
Target Pathways
Research indicates that compounds similar to this compound exhibit activity against various pathogens, including Mycobacterium tuberculosis (Mtb) . The mode of action often involves interference with critical biochemical pathways essential for the survival of these organisms.
Interaction with Biomolecules
Isoxazole derivatives have been shown to interact with cellular targets through mechanisms such as enzyme inhibition and modulation of gene expression. The binding of these compounds to specific biomolecules can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains, showing potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0050 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Studies have also highlighted the anticancer potential of this compound. Its derivatives have been linked to increased antiproliferative activity against various cancer cell lines. For instance, modifications in the molecular structure have led to compounds exhibiting up to four times greater potency than their unsubstituted counterparts .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against E. coli and C. albicans. The compound was found to inhibit growth effectively, with varying MIC values across different strains. The study concluded that structural modifications could enhance its antimicrobial properties further .
Anticancer Research
In another study focusing on benzoxazole derivatives, this compound was evaluated for its anticancer effects on human cancer cell lines. Results indicated that specific substitutions on the oxazole ring significantly improved cytotoxicity against breast cancer cells compared to standard treatments .
Preparation Methods
Cyclization of β-Ketoesters with Hydroxylamine Derivatives
One common approach involves the cyclization of β-ketoesters with hydroxylamine or its derivatives to form the oxazole ring. For example, methyl acetoacetate can be reacted with benzamide derivatives under oxidative or dehydrative conditions to yield substituted oxazoles.
Reaction Conditions: Use of oxidizing agents such as dipotassium peroxodisulfate in the presence of copper(II) bromide and palladium dichloride catalysts in 1,2-dichloroethane solvent at elevated temperatures (around 120°C) for 24 hours under Schlenk conditions has been reported to afford high yields (~87%) of similar oxazole carboxylates.
Mechanism: The reaction likely proceeds through initial condensation followed by oxidative cyclization to form the 1,3-ox
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
